N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, Methiopropamine can be synthesized through a four-step process involving (thiophen-2-yl)magnesium bromide, propylene oxide, phosphorus tribromide, and methylamine .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. Methiopropamine, for example, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Scientific Research Applications
Corrosion Inhibition Efficiency
Research into α-aminophosphonic acids, which share a structural resemblance to the specified compound, highlights their potential as corrosion inhibitors. Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate and its derivatives were synthesized and shown to effectively inhibit corrosion of mild steel in acidic solutions. This suggests that compounds with methoxy and thiophenyl groups could be explored for their corrosion inhibition properties (Djenane et al., 2019).
Antimicrobial and Antioxidant Activities
Synthetic efforts on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have yielded molecules with notable antimicrobial and antioxidant activities. These findings suggest that incorporating methoxyphenyl and thiophene moieties into a compound can lead to promising biological activity, offering a basis for further investigation into similar compounds for potential antimicrobial or antioxidant applications (Raghavendra et al., 2016).
Anti-proliferative Activity
The study of 5-alkyl-2-amino-3-methylcarboxylate thiophenes for their anti-proliferative activity against specific tumor cells indicates that structural modification, such as the introduction of alkyl chains and methoxyphenyl groups, can significantly influence tumor selectivity and potency. This highlights the potential of structurally related compounds for targeted cancer therapy (Thomas et al., 2017).
Fluorescent Dye Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks in the synthesis of fluorescent dyes with varying emission properties. This application demonstrates the utility of ethoxycarbonyl and thiophene derivatives in creating materials with potential optical and electronic applications (Witalewska et al., 2019).
Mechanism of Action
Thiophene
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications in medicinal chemistry, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biphenyl
Biphenyl is a structure consisting of two connected phenyl rings . Biphenyl derivatives have been used in various fields, including pharmaceuticals, due to their unique chemical properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions due to its unique structure. The thiophene ring in this compound is known to interact with various enzymes and proteins, potentially inhibiting or activating their functions . For instance, thiophene derivatives have been reported to inhibit kinases, which are crucial enzymes in cell signaling pathways . Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.
Cellular Effects
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the levels of key metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves several key interactions at the molecular level. The thiophene ring can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The biphenyl group can enhance the compound’s binding affinity by interacting with hydrophobic regions of proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the binding interaction. These combined interactions can lead to significant changes in enzyme activity and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or extreme pH levels can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression patterns persisting over extended periods of exposure.
Dosage Effects in Animal Models
The effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific kinases or modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiophene ring can undergo oxidation, forming reactive intermediates that can bind to proteins and other biomolecules. The biphenyl group can also be metabolized, leading to the formation of hydroxylated derivatives that may exhibit different biological activities.
Transport and Distribution
The transport and distribution of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Binding proteins can facilitate the compound’s transport and localization within cells, affecting its accumulation and activity. The biphenyl group can enhance the compound’s hydrophobicity, promoting its interaction with lipid membranes and facilitating its distribution within cells.
Subcellular Localization
The subcellular localization of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For example, the thiophene ring can be modified with specific functional groups that direct the compound to the nucleus or mitochondria. The biphenyl group can also influence the compound’s localization by interacting with specific proteins or lipid membranes. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and signaling pathways.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKNYBRRMSFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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